![molecular formula C30H24N4OS B11504550 (4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone
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Overview
Description
5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] is a complex organic compound characterized by its unique spiro structure. This compound contains multiple aromatic rings and heterocyclic components, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] include:
- Spirooxadiazoles
- Spiropyrazines
- Spiroindoles .
Uniqueness
The uniqueness of 5’-BENZOYL-4-ETHYL-2,3’-DIPHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOLE] lies in its specific spiro structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of novel compounds and the development of new materials .
Properties
Molecular Formula |
C30H24N4OS |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(4'-ethyl-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl)-phenylmethanone |
InChI |
InChI=1S/C30H24N4OS/c1-2-27-25-20-12-13-21-26(25)30(33(31-27)23-16-8-4-9-17-23)34(24-18-10-5-11-19-24)32-29(36-30)28(35)22-14-6-3-7-15-22/h3-21H,2H2,1H3 |
InChI Key |
PXOFICOKCHPNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2(C3=CC=CC=C31)N(N=C(S2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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